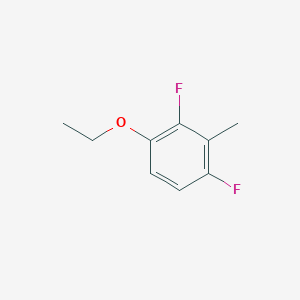
1-Ethoxy-2,4-difluoro-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2,4-difluoro-3-methylbenzene is an aromatic organic compound characterized by the presence of an ethoxy group (-OCH2CH3), two fluorine atoms, and a methyl group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,4-difluoro-3-methylbenzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): The compound can be prepared by reacting 2,4-difluoro-3-methylbenzene with ethyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3).
Nucleophilic Aromatic Substitution (NAS): Another method involves the reaction of 2,4-difluoro-3-methylbenzene with ethyl iodide in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for efficient and scalable synthesis. These methods often involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Ethoxy-2,4-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or the removal of fluorine atoms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethoxy group or fluorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) are employed.
Major Products Formed:
Oxidation: 1-Ethoxy-2,4-difluoro-3-methylbenzoic acid
Reduction: 1-Ethoxy-2,4-difluoro-3-methylphenol
Substitution: 1-Bromo-2,4-difluoro-3-methylbenzene
Scientific Research Applications
1-Ethoxy-2,4-difluoro-3-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Ethoxy-2,4-difluoro-3-methylbenzene exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Ethoxy-2,4-difluoro-3-methylbenzene is similar to other fluorinated aromatic compounds, but its unique combination of substituents gives it distinct properties. Some similar compounds include:
1-Bromo-2,4-difluoro-3-methylbenzene
2,4-Difluoro-3-methylphenol
3-Methyl-2,4-difluorobenzoic acid
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-ethoxy-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C9H10F2O/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3 |
InChI Key |
UCDQZIPYILXPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















